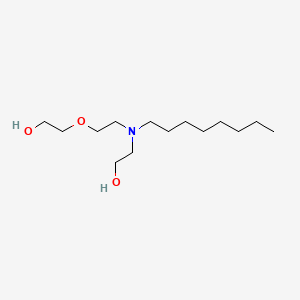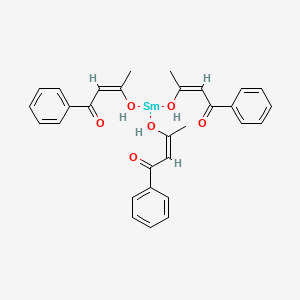
10-(N-(2-Morpholinoethyl)glycyl)phenothiazine dimaleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(N-(2-Morpholinoethyl)glycyl)phenothiazine dimaleate is a complex organic compound that belongs to the phenothiazine family Phenothiazines are known for their diverse biological activities and have been extensively studied for their applications in medicine, particularly as antipsychotic and antiemetic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(2-Morpholinoethyl)glycyl)phenothiazine dimaleate typically involves the following steps:
Formation of Phenothiazine Core: The phenothiazine core can be synthesized from diphenylamine through classical condensation with sulfur and iodine.
Introduction of Glycyl Group: The glycyl group is introduced via acylation of the phenothiazine core with acyl chlorides in toluene, followed by Friedel-Crafts acylation with aluminum chloride in carbon disulfide.
Attachment of Morpholinoethyl Group: The morpholinoethyl group is attached by reacting the acylated phenothiazine with morpholine in ethanol at room temperature.
Formation of Dimaleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the dimaleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
化学反应分析
Types of Reactions
10-(N-(2-Morpholinoethyl)glycyl)phenothiazine dimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Phenothiazine sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated phenothiazine derivatives.
科学研究应用
10-(N-(2-Morpholinoethyl)glycyl)phenothiazine dimaleate has been studied for various scientific applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.
作用机制
The mechanism of action of 10-(N-(2-Morpholinoethyl)glycyl)phenothiazine dimaleate involves its interaction with various molecular targets:
Calmodulin Inhibition: The compound inhibits calmodulin, a protein that regulates various cellular functions.
Protein Kinase C Inhibition: It also inhibits protein kinase C, which plays a role in cell proliferation and differentiation.
P-Glycoprotein Inhibition: The compound can inhibit P-glycoprotein, which is involved in multidrug resistance in cancer cells.
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Used as an antihistamine and antiemetic.
Trifluoperazine: Used as an antipsychotic and antiemetic.
Uniqueness
10-(N-(2-Morpholinoethyl)glycyl)phenothiazine dimaleate is unique due to its specific combination of functional groups, which confer distinct biological activities and potential applications in various fields. Its ability to inhibit multiple molecular targets makes it a versatile compound for scientific research.
属性
CAS 编号 |
102602-97-1 |
|---|---|
分子式 |
C28H31N3O10S |
分子量 |
601.6 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;2-(2-morpholin-4-ylethylamino)-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C20H23N3O2S.2C4H4O4/c24-20(15-21-9-10-22-11-13-25-14-12-22)23-16-5-1-3-7-18(16)26-19-8-4-2-6-17(19)23;2*5-3(6)1-2-4(7)8/h1-8,21H,9-15H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI 键 |
HWCCLMZVGBBVHH-SPIKMXEPSA-N |
手性 SMILES |
C1N(CCOC1)CCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
C1COCCN1CCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


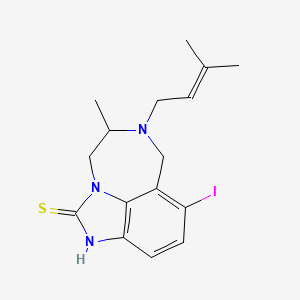
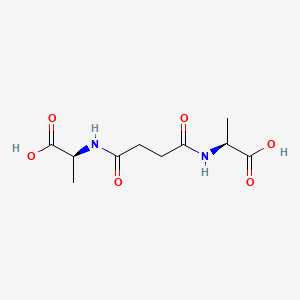
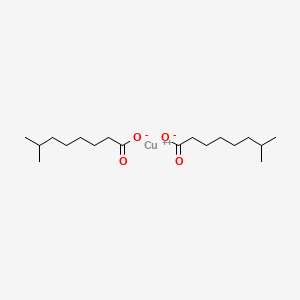
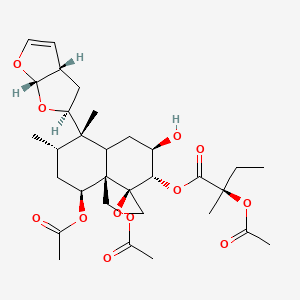
![2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B15183179.png)
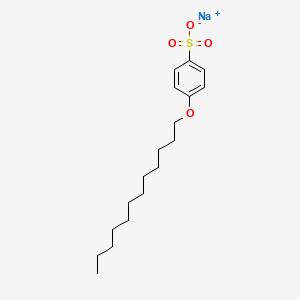
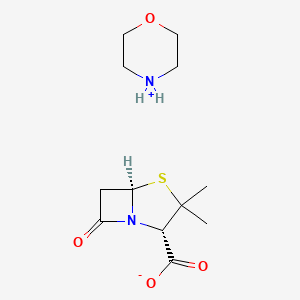
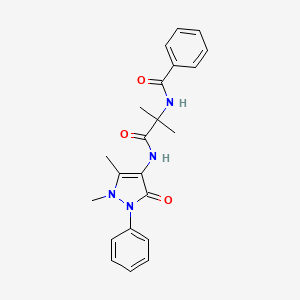
![(E)-but-2-enedioic acid;2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B15183206.png)
![2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel](/img/structure/B15183211.png)

